molecular formula C23H20N4O3 B11668223 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide

Cat. No.: B11668223
M. Wt: 400.4 g/mol
InChI Key: QBXZIQNGRXLAQR-LFVJCYFKSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide is an organic compound that features a carbazole moiety linked to a nitrophenyl group through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative, such as 9H-carbazole, which can be functionalized to introduce the desired substituents.

    Hydrazide Formation: The carbazole derivative is then reacted with a hydrazine derivative to form the hydrazide linkage. This step often requires the use of a dehydrating agent to facilitate the formation of the hydrazide bond.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone, such as 3-nitrobenzaldehyde, under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-carbazol-9-yl)propanoic acid
  • 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid
  • 3-(9H-carbazol-9-yl)propanenitrile

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide is unique due to its specific combination of a carbazole moiety and a nitrophenyl group linked through a hydrazide bond. This structure imparts distinct electronic and photophysical properties, making it suitable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C23H20N4O3/c1-16(17-7-6-8-18(15-17)27(29)30)24-25-23(28)13-14-26-21-11-4-2-9-19(21)20-10-3-5-12-22(20)26/h2-12,15H,13-14H2,1H3,(H,25,28)/b24-16+

InChI Key

QBXZIQNGRXLAQR-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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